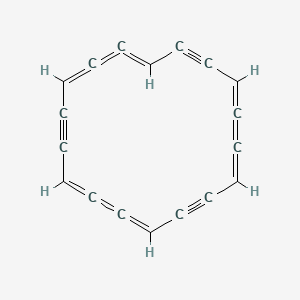
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne is a complex organic compound characterized by its unique structure of alternating triple and single bonds. This compound is a member of the polyyne family, which consists of molecules with multiple carbon-carbon triple bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne typically involves multiple steps. One common method starts with the Eglinton reaction of di-alkyne 1,5-hexadiyne with copper(II) acetate in pyridine to form a trimer. This is followed by deprotonation and isomerization using potassium tert-butoxide in tert-butanol. The final step involves hydrogenation using Lindlar catalyst to obtain the desired product .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its complex synthesis and limited demand. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polyynes and their reactivity.
Biology: Research is ongoing to explore its potential as a bioactive molecule with antimicrobial properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Its ability to accept and donate electrons makes it a potential candidate for use in electronic devices and sensors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonayne: Another member of the polyyne family with a similar structure but different electronic properties.
Cyclooctadeca-1,3,7,9,13,15-hexaen-5,11,17-triyne: A compound with a similar backbone but different bonding patterns.
Uniqueness
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne is unique due to its specific arrangement of triple and single bonds, which imparts distinct electronic properties. This makes it particularly interesting for research in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
160952-62-5 |
|---|---|
Molekularformel |
C18H6 |
Molekulargewicht |
222.2 g/mol |
InChI |
InChI=1S/C18H6/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1,6-7,12-13,18H |
InChI-Schlüssel |
JWLSGXOLUGNOCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C=C=CC#CC=C=C=CC#CC=C=C=CC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


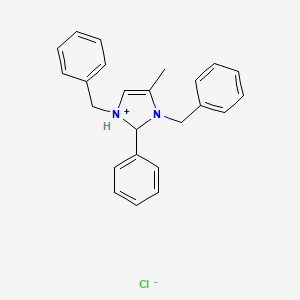
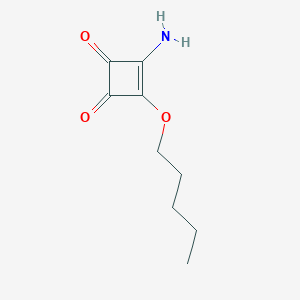
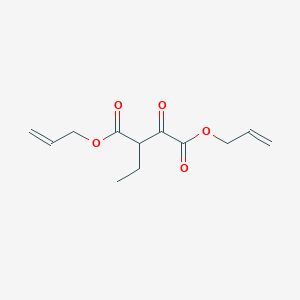

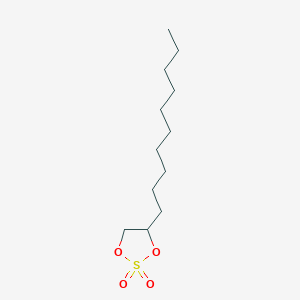
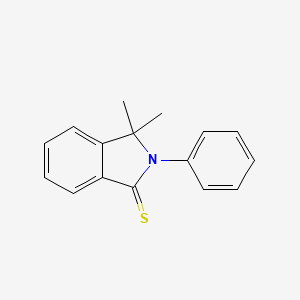
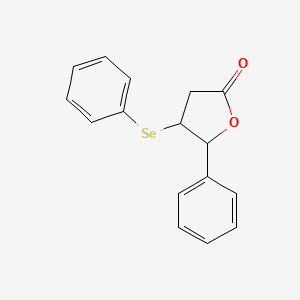
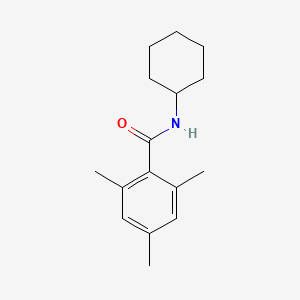
![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
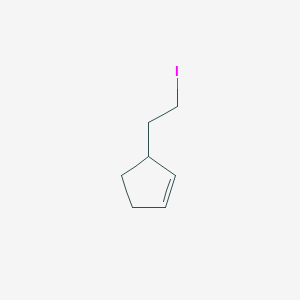
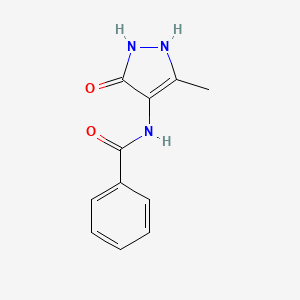
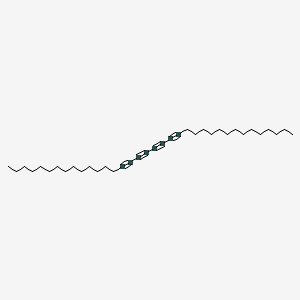
![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)
